Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate
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Overview
Description
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate typically involves the reaction of 4-bromopyrazole with methyl 2-hydroxy-2-methylpropanoate under specific conditions. The reaction may require a base to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex organic molecules.
Scientific Research Applications
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chloropyrazol-1-yl)-2-hydroxy-2-methylpropanoate
- Methyl 3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanoate
- Methyl 3-(4-iodopyrazol-1-yl)-2-hydroxy-2-methylpropanoate
Uniqueness
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-hydroxy-2-methylpropanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and potential applications. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
methyl 3-(4-bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3/c1-8(13,7(12)14-2)5-11-4-6(9)3-10-11/h3-4,13H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJHOSNZDUWWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)(C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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